Cycostat

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-(4-chlorophenyl)methylidene-[[(E)-N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidoyl]amino]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWIBTYLSRDGHP-HCURTGQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=[NH+]NC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=[NH+]/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cycostat (Robenidine Hydrochloride): A Technical Guide to its Anticoccidial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycostat, with its active ingredient robenidine (B1679493) hydrochloride, is a synthetic guanidine (B92328) derivative widely utilized in the poultry and rabbit industries as a potent anticoccidial agent. Its efficacy lies in its ability to disrupt the life cycle of Eimeria species, the causative agent of coccidiosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways and experimental workflows.

Core Mechanism of Action: Disruption of Mitochondrial Energy Metabolism

The primary anticoccidial activity of robenidine hydrochloride stems from its interference with the energy metabolism of the Eimeria parasite. It specifically targets the parasite's mitochondrial function, leading to a cascade of events that inhibit its development and reproduction.

While the precise molecular target within the Eimeria mitochondrial electron transport chain has not been definitively elucidated in publicly available literature, studies on structurally related guanidine compounds, such as guanethidine, suggest a likely point of inhibition. Guanethidine has been shown to inhibit the mitochondrial electron transport chain between ubiquinone and cytochrome c. This leads to the hypothesis that robenidine hydrochloride may act on a similar site within the parasite's mitochondria, possibly at Complex III (cytochrome c reductase).

This inhibition disrupts the electron flow, which is crucial for generating the proton gradient necessary for ATP synthesis through oxidative phosphorylation. The resulting energy deprivation arrests the development of the parasite, particularly during the first-generation schizont stage, preventing the formation of merozoites.

Signaling Pathway: Proposed Mitochondrial Inhibition by Robenidine

The following diagram illustrates the proposed mechanism of action of robenidine hydrochloride on the mitochondrial electron transport chain in Eimeria.

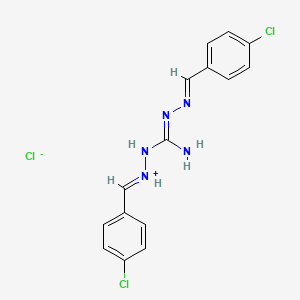

Cycostat (robenidine hydrochloride) chemical structure

An In-depth Technical Guide to the Core Chemical Structure of Cycostat (robenidine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

Robenidine (B1679493) hydrochloride, commercially known as this compound, is a guanidine (B92328) derivative utilized primarily as an anticoccidial agent in veterinary medicine.[1] Its chemical structure is fundamental to its biological activity. The compound is chemically designated as 1,2-Bis[(4-chlorophenyl)methyleneamino]guanidine monohydrochloride or 2,2′-bis[(4-chlorophenyl)methylene]-carbonimidic dihydrazide, monohydrochloride.[2][3]

Physicochemical Properties

The key physicochemical properties of robenidine hydrochloride are summarized in the table below. It typically presents as a white to yellow crystalline powder.[4][5] It exhibits poor solubility in water but is soluble in certain organic solvents like dimethylsulfoxide (DMSO).[3][5]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃Cl₂N₅ · HCl | [3][6] |

| Molecular Weight | 370.66 g/mol | [4][7] |

| CAS Number | 25875-50-7 | [5][8] |

| Appearance | White to off-white or slightly yellow crystalline powder | [1][4][5] |

| Melting Point | 252 - 254 °C | [4][5] |

| Solubility | Water: <1 mg/L; DMSO: ≥ 10 mg/mL; Dimethylformamide: 46 mg/L; Ethanol (95%): 6.3 mg/L | [3][5] |

| SMILES | ClC1=CC=C(C=C1)C=NNC(NN=CC2=CC=C(C=C2)Cl)=N.Cl | [3][5] |

| InChI Key | LTWIBTYLSRDGHP-HCURTGQUSA-N | [5] |

Chemical Structure Visualization

The chemical structure of robenidine hydrochloride is characterized by a central guanidine core symmetrically substituted with two (4-chlorobenzylidene)amino groups.

Caption: Chemical structure of robenidine hydrochloride.

Synthesis Pathway

The synthesis of robenidine hydrochloride is typically achieved through a condensation reaction. A common and efficient method involves the reaction of 1,3-diaminoguanidine hydrochloride with p-chlorobenzaldehyde.[9][10][11]

Experimental Protocol: Condensation Synthesis

A representative laboratory-scale synthesis protocol is as follows:

-

Reactant Preparation: 1,3-diaminoguanidine hydrochloride is dissolved in methanol (B129727) in a reactor.

-

Temperature and pH Adjustment: The mixture is heated to 45-55 °C until complete dissolution. The pH of the solution is then adjusted to 1.5-2 using hydrochloric acid in methanol.

-

Condensation: A solution of p-chlorobenzaldehyde in methanol is added dropwise to the reaction mixture while maintaining the temperature at 45-55 °C and stirring.

-

Reflux: After the addition is complete, the reaction is refluxed for 1-2 hours.

-

Product Isolation: Methanol is recovered by distillation. Water is added to the residue to precipitate the product (beating).

-

Purification: The solid product is collected by filtration, washed with water, and dried to yield robenidine hydrochloride.[9]

An alternative synthesis route begins with thiosemicarbazide, which undergoes methylation and hydrazinolysis to form N,N'-diaminoguanidine, followed by condensation with p-chlorobenzaldehyde.[5]

Synthesis Workflow

The following diagram illustrates the primary synthesis pathway from 1,3-diaminoguanidine hydrochloride.

Caption: Synthesis workflow for robenidine hydrochloride.

Mechanism of Action

Robenidine hydrochloride's anticoccidial activity stems from its ability to disrupt the life cycle of Eimeria protozoan parasites.[12] Its mechanism is multifaceted, exhibiting both coccidiostatic and coccidiocidal effects at different stages of parasite development.[5]

The primary mode of action is believed to be the inhibition of oxidative phosphorylation in the parasite's mitochondria, thereby interfering with its energy metabolism.[5][12] This disruption of cellular respiration ultimately leads to the parasite's death. The drug's activity is most pronounced against the late first-generation and second-generation schizonts within the host's intestinal mucosa.[5]

Proposed Signaling Pathway Disruption

The following diagram provides a high-level overview of the proposed mechanism of action.

Caption: Proposed mechanism of robenidine's anticoccidial action.

Analytical Methodologies

Accurate quantification of robenidine hydrochloride in various matrices, such as animal feed and biological tissues, is crucial for regulatory compliance and research. High-performance liquid chromatography (HPLC) based methods are standard for this purpose.[13][14]

Key Analytical Techniques

| Technique | Description | Application | Source |

| HPLC with UV/Diode-Array Detection | A robust method for separating and quantifying robenidine from its precursors and degradation products in technical materials and feed premixes.[13][14][15] | Quality control of drug formulations and medicated feeds. | [13][14] |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry is the preferred regulatory method due to its high sensitivity and specificity. It can simultaneously determine robenidine and its major metabolites.[16][17] | Residue analysis in animal tissues, plasma, and regulatory monitoring. | [16][17] |

| HPLC with Fluorescence Detection | Involves pre-column derivatization (e.g., with dansyl chloride) to enhance detection sensitivity.[15] | Trace-level quantification in complex matrices. | [15] |

Experimental Protocol: LC-MS/MS for Tissue Analysis

A generalized protocol for the determination of robenidine and its metabolites in fish muscle, based on a validated method, is outlined below.[17]

-

Sample Homogenization: A weighed muscle sample is homogenized.

-

Extraction (QuEChERS): The homogenized sample undergoes an extraction and cleanup procedure, often a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.

-

Centrifugation: The sample is centrifuged to separate the organic layer containing the analytes.

-

Cleanup (d-SPE): The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove matrix interferences.

-

Solvent Evaporation and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system for separation and quantification.

Analytical Workflow Example

The following diagram illustrates a typical workflow for the analysis of robenidine in a biological matrix using LC-MS/MS.

References

- 1. CAS 25875-50-7: Robenidine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Robenidine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Robenidine hydrochloride | 25875-50-7 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. hpc-standards.us [hpc-standards.us]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preparation method of robenidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. Robenidine derivatives as potential antischistosomal drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Robenidine HCl [wlsunshine.com]

- 13. Automated high-pressure liquid chromatographic assay of robenidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hpc-standards.com [hpc-standards.com]

- 17. researchgate.net [researchgate.net]

Cycostat® (Robenidine Hydrochloride): A Technical Guide to its Spectrum of Activity Against Eimeria Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry and rabbit production industries. Control of this disease has largely relied on the use of anticoccidial drugs. Cycostat®, the brand name for robenidine (B1679493) hydrochloride, is a synthetic, broad-spectrum chemical anticoccidial agent that has been utilized for the prevention and control of coccidiosis. This technical guide provides an in-depth overview of the spectrum of activity of this compound® against various Eimeria species, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Spectrum of Activity

Robenidine hydrochloride is indicated for its efficacy against a wide range of pathogenic Eimeria species in both chickens and rabbits.

In chickens , this compound® is effective against:

-

Eimeria tenella

-

Eimeria acervulina

-

Eimeria maxima

-

Eimeria necatrix

-

Eimeria brunetti

-

Eimeria mitis

-

Eimeria praecox

In rabbits , it is used to control infections caused by:

-

Eimeria magna

-

Eimeria media

-

Eimeria stiedae

-

Eimeria intestinalis

-

Eimeria perforans

The recommended inclusion rate of robenidine hydrochloride in feed is typically 30-36 ppm for broiler chickens and 50-66 ppm for rabbits.[1]

Quantitative Efficacy Data

The efficacy of this compound® is evaluated based on several key parameters, including the reduction in intestinal lesion scores, decreased oocyst shedding, and improvements in animal performance metrics such as weight gain and feed conversion ratio (FCR).

Efficacy in Broiler Chickens

The following table summarizes data from a study by Kaewthamasorn et al. (2015), which investigated the efficacy of robenidine against a mixed Eimeria species field isolate in broiler chickens.[2][3][4][5]

| Treatment Group | Robenidine (ppm) | Average Lesion Score | Body Weight Gain (g) | Feed Conversion Ratio (FCR) |

| Infected, Unmedicated Control (IUC) | 0 | 2.40 | 794.67 | 1.63 |

| Robenidine | 16.5 | 0.40 | 838.67 | 1.48 |

| Robenidine | 33 | 0.00 | 828.00 | 1.49 |

| Uninfected, Unmedicated Control (UUC) | 0 | 0.00 | 845.33 | 1.46 |

Data adapted from Kaewthamasorn et al. (2015). The study used a mixed field isolate of Eimeria species.[2][3][4][5]

Efficacy in Rabbits

A study by Vancraeynest et al. (2008) provides detailed data on the efficacy of robenidine in rabbits experimentally challenged with Eimeria media and Eimeria magna.[6]

| Treatment Group | Robenidine (ppm) | Total Oocyst Excretion (OPG) | Average Daily Weight Gain (g) |

| Infected, Unmedicated Control | 0 | 1,230,000 | 38.3 |

| Robenidine | 66 | 13,900 | 43.1 |

| Uninfected, Unmedicated Control | 0 | 1,200 | 44.1 |

OPG: Oocysts Per Gram of feces. Data adapted from Vancraeynest et al. (2008).[6]

Experimental Protocols

Anticoccidial Sensitivity Testing (AST) in Broiler Chickens

Anticoccidial Sensitivity Tests (ASTs) are standardized laboratory assays to determine the efficacy of anticoccidial drugs against specific Eimeria field isolates. The following is a representative protocol synthesized from various sources.[7][8][9]

1. Animal Model and Housing:

-

Day-old broiler chicks of a commercial strain are used.

-

Birds are housed in wire-floored cages to prevent reinfection from litter, with ad libitum access to a standard, non-medicated broiler starter diet and water.

2. Acclimation and Diet:

-

Chicks are acclimated for a period of approximately 12-14 days.

-

Two days prior to infection, the medicated feed containing the test concentration of robenidine is provided to the respective treatment groups.

3. Inoculum Preparation and Challenge:

-

Field isolates of specific Eimeria species are propagated in susceptible chickens to generate a sufficient number of oocysts.

-

Oocysts are collected from the feces, sporulated under controlled conditions (e.g., 2.5% potassium dichromate solution with aeration at 25-29°C for 48-72 hours), and quantified using a McMaster chamber.

-

On the day of challenge (e.g., day 14 of age), each bird (except for the uninfected control group) is orally inoculated with a predetermined dose of sporulated oocysts (e.g., 5 x 10^4 to 1 x 10^5 oocysts per bird).

4. Data Collection (typically 6-7 days post-infection):

-

Performance Data: Body weight gain and feed intake are recorded to calculate the feed conversion ratio.

-

Lesion Scoring: A subset of birds from each group is euthanized, and specific sections of the intestine are examined for gross lesions characteristic of the particular Eimeria species. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

-

Oocyst Counts: Fecal samples are collected from each group, and the number of oocysts per gram of feces (OPG) is determined.

5. Efficacy Evaluation:

-

The efficacy of the anticoccidial is determined by comparing the mean lesion scores, oocyst counts, body weight gain, and FCR of the medicated groups to the infected, unmedicated control group and the uninfected, unmedicated control group.

Visualizations

Experimental Workflow for Anticoccidial Sensitivity Testing

Caption: A typical workflow for an Anticoccidial Sensitivity Test (AST) in broiler chickens.

Proposed Mechanism of Action of Robenidine Hydrochloride

The precise biochemical mechanism of action of robenidine is not fully elucidated, but it is understood to interfere with the parasite's energy metabolism by inhibiting mitochondrial function.[2][3][10] Specifically, it is believed to act as an inhibitor of oxidative phosphorylation.

Caption: Proposed mechanism of action of robenidine hydrochloride on Eimeria mitochondria.

Resistance

The development of resistance to anticoccidial drugs is a significant concern in the poultry industry. Strains of Eimeria tenella and Eimeria maxima resistant to robenidine have been reported.[11][12] The continuous use of any single anticoccidial drug can lead to the selection of resistant parasite populations. Therefore, rotation programs, where different classes of anticoccidials are used in succession, are a common strategy to mitigate the development of resistance.

Conclusion

This compound® (robenidine hydrochloride) is a broad-spectrum anticoccidial with demonstrated efficacy against a range of economically important Eimeria species in both poultry and rabbits. Its mode of action, targeting the parasite's energy metabolism, provides an effective means of controlling coccidiosis. However, as with all anticoccidials, the potential for resistance development necessitates judicious use and the implementation of strategic rotation programs to maintain its efficacy. Further research providing quantitative efficacy data against a wider range of individual Eimeria species in poultry would be beneficial for a more comprehensive understanding of its spectrum of activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticoccidial drug resistance in fowl coccidia: the state of play revisited | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Drug resistance in coccidia: a robenidine-resistant strain of eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Robenidine-dependence in a strain of Eimeria maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycostat® (Robenidine Hydrochloride): An In-Depth Technical Guide on its Molecular Targets in Eimeria Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493), commercially known as Cycostat®, is a synthetic guanidine (B92328) derivative widely used as a coccidiostat in the poultry industry to control infections by Eimeria species. Despite its long history of use, the precise molecular mechanism of action of robenidine remains a subject of investigation. This technical guide synthesizes the current understanding of its molecular targets in Eimeria parasites, drawing from available scientific literature. It outlines the primary and alternative hypotheses regarding its mode of action, summarizes its biological effects, and presents conceptual workflows for its study. While quantitative data on specific molecular interactions are scarce, this document provides a comprehensive overview for researchers engaged in anticoccidial drug development and resistance studies.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant economic burden on the global poultry industry, leading to reduced weight gain, poor feed conversion, and mortality.[1][2] Chemical agents like robenidine have been instrumental in managing this disease. Robenidine hydrochloride is a broad-spectrum anticoccidial that is effective against various pathogenic Eimeria species, including E. tenella, E. acervulina, E. maxima, E. necatrix, E. mitis, and E. brunetti. Its primary activity is directed against the early stages of the parasite's intracellular development, specifically the first-generation schizonts, where it prevents the formation of merozoites.[3][4] Understanding its molecular targets is crucial for optimizing its use, managing the emergence of resistance, and developing novel anticoccidial therapies.

Proposed Molecular Targets and Mechanism of Action

The scientific literature points to two main hypotheses regarding the molecular mechanism of action of robenidine in Eimeria parasites.

Primary Hypothesis: Inhibition of Mitochondrial Function

The predominant theory is that robenidine targets the parasite's mitochondria, disrupting cellular respiration. It is believed to act as an inhibitor of oxidative phosphorylation, thereby interfering with the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[5][6][7] This disruption of energy metabolism would be catastrophic for the rapidly dividing schizonts, leading to their arrested development. Some studies also suggest that robenidine alters the metabolic pathways of parasite proteins as a consequence of this energy deficit.[7]

However, it is important to note a conflicting perspective from early research, which suggested that the observed effects on Eimeria mitochondria might be a secondary consequence of a loss of overall cell integrity, rather than a direct inhibition of mitochondrial enzymes.[8] This earlier work proposed that robenidine's primary target may lie elsewhere.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. <i>Eimeria tenella</i>: experimental studies on the development of resistance to amprolium, clopidol and methyl benzoqu… [ouci.dntb.gov.ua]

- 4. Drug resistance in coccidia: a robenidine-resistant strain of eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fine structural changes in Eimeria tenella, from infections in chick embryos and chickens, after exposure to the anticoccidial drug robenidene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Eimeria tenella: experimental studies on the development of resistance to robenidine | Parasitology | Cambridge Core [cambridge.org]

- 8. tandfonline.com [tandfonline.com]

Navigating the Matrix: An In-depth Technical Guide to the Solubility and Stability of Cycostat® (Robenidine Hydrochloride) in Feed Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Cycostat® (robenidine hydrochloride), with a specific focus on its solubility and stability in various animal feed formulations. Understanding these characteristics is paramount for ensuring the homogeneity, bioavailability, and efficacy of the anticoccidial agent in medicated feeds. This document delves into the solubility of robenidine (B1679493) hydrochloride in aqueous and organic solvents, its stability under different storage and feed processing conditions, and the analytical methodologies for its quantification. Detailed experimental protocols and visualizations are provided to offer a practical resource for researchers and professionals in the field of veterinary drug development and feed manufacturing.

Introduction

This compound®, with the active ingredient robenidine hydrochloride, is a synthetic broad-spectrum chemical coccidiostat widely used in the poultry and rabbit industries.[1] Its efficacy is dependent on its uniform distribution and stability within the feed matrix. Robenidine hydrochloride is a guanidine (B92328) derivative that acts by interfering with the protein metabolism and adenosine (B11128) triphosphate (ATP) production of coccidia parasites.[1] This guide explores the critical aspects of its solubility and stability, which are fundamental to optimizing its performance in feed formulations.

Physicochemical Properties of Robenidine Hydrochloride

Robenidine hydrochloride is a white to pale-yellow crystalline powder that is odorless and has a slightly bitter taste.[1][2] It is known to darken gradually upon exposure to light.[2][3][4]

Solubility

The solubility of robenidine hydrochloride is a key factor in its formulation and bioavailability. It exhibits limited solubility in water but is more soluble in certain organic solvents. It is also readily soluble in dilute acidic or alkaline solutions.[2][3][4]

Table 1: Solubility of Robenidine Hydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Water | < 1 mg/L | [3][4][5] |

| Dimethylsulfoxide (DMSO) | 94 mg/L | [3][4][5] |

| Dimethylformamide | 46 mg/L | [3][4][5] |

| Pyridine | 20 mg/L | [3][4][5] |

| Ethanol (95%) | 6.3 mg/L | [3][4][5] |

| Ether | Very slightly soluble | [3] |

| Dilute Acid | Easily soluble | [2][3][4] |

| Dilute Alkali | Easily soluble | [2][3][4] |

Stability

The stability of robenidine hydrochloride in feed formulations is influenced by several factors, including temperature, humidity, light, and interactions with other feed components.

2.2.1. Stability in Premixes and Complete Feed

Studies have demonstrated good stability of robenidine hydrochloride in vitamin and mineral premixes and complete feeds under various storage conditions.

Table 2: Stability of Robenz® 66G (Robenidine Hydrochloride) in a Vitamin/Mineral Premix

| Storage Condition | Duration | Recovery of Robenidine HCl | Reference |

| 25°C / 60% RH | 12 months | > 96% | [6] |

| 40°C / 75% RH | 3 months | > 90% | [6] |

2.2.2. Effect of Feed Processing

Feed manufacturing processes, particularly pelleting, which involves heat and moisture, can potentially impact the stability of feed additives. However, robenidine hydrochloride has shown resilience during such processes. A study on the stability of Robenidine in broiler feed subjected to conditioning, expander treatment, and pelleting indicated its stability under these conditions.[7]

2.2.3. Degradation

Robenidine hydrochloride is sensitive to light and will gradually darken upon exposure.[2][3][4] While specific degradation kinetics in feed are not extensively detailed in publicly available literature, proper storage in a cool, dry, and dark place is recommended to maintain its potency.[1]

Mechanism of Action

Robenidine hydrochloride's anticoccidial activity stems from its ability to disrupt the energy metabolism of the Eimeria parasite. It primarily targets the first-generation schizonts, inhibiting their development and subsequent replication.[1][5] The mechanism involves the inhibition of oxidative phosphorylation and interference with protein metabolism within the parasite's mitochondria.[1][4][8]

Caption: Conceptual diagram of the mechanism of action of this compound® (robenidine hydrochloride).

Experimental Protocols

Accurate quantification of robenidine hydrochloride in feed is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

General HPLC Method for Determination of Robenidine in Feed

This protocol provides a general framework for the analysis of robenidine in animal feed. Specific parameters may need optimization based on the laboratory equipment and feed matrix.

Caption: General experimental workflow for HPLC analysis of robenidine in feed.

4.1.1. Sample Preparation and Extraction

-

Weigh a representative sample of the ground feed (typically 5-10 g).

-

Add a suitable extraction solvent. A mixture of dichloromethane (B109758) and ethyl acetate (B1210297) is commonly used.[9]

-

Shake or vortex the sample for a specified period to ensure efficient extraction of robenidine.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive recovery.

-

Combine the supernatants.

4.1.2. Extract Cleanup

-

The crude extract may contain interfering substances from the feed matrix. A cleanup step is often necessary.

-

Solid-phase extraction (SPE) with a silica-based sorbent (e.g., Sep-Pak Silica) is a common and effective cleanup method.[9]

-

Condition the SPE cartridge with an appropriate solvent.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove fats and other interferences.

-

Elute the robenidine with a more polar solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4.1.3. HPLC Conditions

-

Column: A C18 reverse-phase column is typically used.[9]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at approximately 314 nm is a common method.[9]

4.1.4. Quantification

-

Prepare a series of standard solutions of robenidine hydrochloride of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve.

-

Inject the prepared sample extract.

-

Quantify the amount of robenidine in the sample by comparing its peak area to the calibration curve.

4.1.5. Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC International) to ensure its accuracy, precision, linearity, and sensitivity.[10] This includes determining the limit of detection (LOD), limit of quantification (LOQ), and recovery.

Conclusion

The solubility and stability of this compound® (robenidine hydrochloride) are critical parameters that directly influence its efficacy as a coccidiostat in animal feed. Its low aqueous solubility necessitates careful formulation to ensure uniform distribution. Robenidine hydrochloride demonstrates good stability in premixes and complete feeds, including during the pelleting process, when stored under appropriate conditions. The use of validated analytical methods, such as HPLC, is essential for monitoring its concentration in feed and ensuring compliance with regulatory standards. A thorough understanding of these technical aspects enables researchers, scientists, and drug development professionals to optimize the use of this compound® for effective coccidiosis control in livestock.

References

- 1. Robenidine Hydrochloride Pure, 6.6% Premix, and 10% Premix for Poultry - Anticoccidial Drug [hc-pharma.com]

- 2. Page loading... [guidechem.com]

- 3. Robenidine hydrochloride | 25875-50-7 [chemicalbook.com]

- 4. Robenidine hydrochloride CAS#: 25875-50-7 [m.chemicalbook.com]

- 5. Cas 25875-50-7,Robenidine hydrochloride | lookchem [lookchem.com]

- 6. Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.wur.nl [research.wur.nl]

- 8. DSpace [digital.library.adelaide.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. vrm.uk.com [vrm.uk.com]

A Technical Guide to the Regulatory Status and Scientific Profile of Robenidine (Cycostat®)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for official regulatory documentation. Robenidine (B1679493) (marketed under trade names such as Cycostat® and Robenz®) is a synthetic guanidine (B92328) derivative used as a veterinary coccidiostat and is not approved for human use.

Executive Summary

Robenidine is a chemical anticoccidial agent used in veterinary medicine to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria genus. It is primarily administered as a feed additive for poultry (chickens for fattening, turkeys) and was previously used in rabbits. Its regulatory status is well-established in major jurisdictions like the United States and the European Union, but it is subject to specific conditions of use, including mandated withdrawal periods and Maximum Residue Limits (MRLs) in edible tissues. This guide provides a comprehensive overview of its regulatory standing, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Global Regulatory Approval Status

The authorization of robenidine hydrochloride as a feed additive is contingent on rigorous evaluation by national and regional regulatory bodies to ensure safety for the target animals, consumers, and the environment.

2.1 European Union

In the European Union, robenidine hydrochloride (under trade names like this compound® 66G and Robenz® 66G) has a complex history. It has been authorized as a coccidiostat for chickens for fattening and turkeys.[1][2] The authorization specifies a minimum and maximum content of 30-36 mg/kg of complete feedingstuff and requires a mandatory five-day withdrawal period before slaughter to prevent off-flavors in meat.[2][3]

Previously, it was also authorized for rabbits for fattening and breeding.[4][5] However, in November 2023, the European Commission denied the renewal of its authorization for rabbits due to a lack of sufficient data to confirm its continued efficacy against recent Eimeria strains and to conclude on its environmental safety.[6]

2.2 United States

In the United States, robenidine hydrochloride (Robenz®) is approved by the Food and Drug Administration (FDA) Center for Veterinary Medicine (CVM). It is classified as a Type A Medicated Article used to manufacture medicated feeds for the prevention of coccidiosis in broiler chickens.[7][8] The approval, under NADA #048-486, specifies its use against Eimeria mivati, E. brunetti, E. tenella, E. acervulina, E. maxima, and E. necatrix.[9][10]

Similar to the EU, a 5-day withdrawal period is required before slaughter.[7] The FDA also notes that its use in medicated feeds is restricted by federal law to be by or on the order of a licensed veterinarian, often requiring a Veterinary Feed Directive (VFD) when used in combination with other drugs like lincomycin.[10][11]

2.3 Other Regions

-

Canada: Health Canada lists MRLs for robenidine hydrochloride in the tissues of chickens and rabbits, indicating its approved use in these species.[12]

-

China: The Ministry of Agriculture and Rural Affairs has established Maximum Residue Limits for robenidine in chicken tissues as part of its National Food Safety Standard.[13]

2.4 Maximum Residue Limits (MRLs)

To ensure consumer safety, regulatory agencies establish MRLs, which are the maximum concentrations of a residue legally permitted in a food product.

| Region/Country | Animal | Tissue | Maximum Residue Limit (µg/kg) | Citation(s) |

| European Union | Chickens | Liver | 800 | [14][15][16] |

| Kidney | 350 | [14][15][16] | ||

| Muscle | 200 | [14][15][16] | ||

| Skin/Fat | 1300 | [14][15][16] | ||

| Turkeys | Liver | 400 | [14][15] | |

| Kidney | 200 | [14][15] | ||

| Muscle | 200 | [14][15] | ||

| Skin/Fat | 400 | [14][15] | ||

| United States | Chickens | Skin and Fat | 200 | [9] |

| Other Edible Tissues | 100 | [9] | ||

| Canada | Chickens | Skin and Fat | 200 (0.2 ppm) | [12] |

| Other Edible Tissues | 100 (0.1 ppm) | [12] | ||

| China | Chickens | Skin with Fat | 200 | [13] |

| Other Edible Tissues | 100 | [13] |

Scientific Profile and Mechanism of Action

While the precise biochemical pathway has not been fully elucidated, robenidine is known to be a 'coccidiostatic' agent.[17] It primarily acts on the early stages of the parasite's intracellular development. Its main effect is arresting the development of the first-generation schizonts of Eimeria species, thereby preventing the formation of merozoites and halting the parasitic life cycle before significant damage to the intestinal mucosa occurs.[18]

Standardized Experimental Protocol: Anticoccidial Sensitivity Testing

Evaluating the efficacy of a coccidiostat like robenidine typically involves a controlled challenge study in the target species. The following protocol is a synthesized representation of standard methodologies described in scientific literature.[19][20]

Objective: To determine the efficacy of Robenidine in preventing coccidiosis-induced lesions and performance losses in broiler chickens.

4.1 Experimental Design

-

Animals: One-day-old commercial broiler chickens, confirmed to be coccidia-free.

-

Housing: Birds are housed in wire-floored cages to prevent exogenous reinfection from litter. Environmental conditions (temperature, humidity, light) are strictly controlled.

-

Groups (Example):

-

Group 1: Uninfected, Unmedicated Control (UUC)

-

Group 2: Infected, Unmedicated Control (IUC)

-

Group 3: Infected, Robenidine-Medicated (e.g., 33 ppm in feed)

-

-

Acclimation: Birds are acclimated for approximately 10-14 days, receiving a non-medicated starter feed.

4.2 Procedure

-

Medication Period: At ~14 days of age, the feed for Group 3 is switched to the diet containing the specified concentration of robenidine. Groups 1 and 2 continue on the non-medicated feed.

-

Inoculation: Two days after the start of medication (~16 days of age), birds in Groups 2 and 3 are orally inoculated with a standardized dose of live, sporulated Eimeria oocysts (either a single species or a mix of relevant field isolates). Group 1 receives a sham inoculum (e.g., saline).

-

Observation Period: For 6-7 days post-inoculation (DPI), birds are monitored daily for clinical signs (e.g., morbidity, mortality, bloody droppings).

-

Data Collection:

-

Performance: Body weight and feed intake are measured at the start of medication and at the end of the trial to calculate Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).

-

Lesion Scoring: At 6-7 DPI, a subset of birds from each group is euthanized. The intestines are examined, and different sections (duodenum, jejunum, ceca) are scored for coccidiosis-related lesions on a scale of 0 (no gross lesions) to 4 (severe lesions).

-

Oocyst Counts: Fecal samples are collected from each group for several days post-inoculation to determine the number of oocysts per gram (OPG) of feces, providing a measure of parasite replication.

-

4.3 Efficacy Endpoints

-

Reduction in lesion scores compared to the IUC group.

-

Prevention of weight gain depression seen in the IUC group.

-

Improvement in FCR compared to the IUC group.

-

Significant reduction in fecal oocyst shedding.

References

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. wb6cif.eu [wb6cif.eu]

- 4. Prohibition on the use of this compound ® 66G - Denkavit [denkavit.com]

- 5. legislation.gov.uk [legislation.gov.uk]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. pahc.com [pahc.com]

- 8. drugs.com [drugs.com]

- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 11. fda.gov [fda.gov]

- 12. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]

- 13. apps.fas.usda.gov [apps.fas.usda.gov]

- 14. Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L_2009034EN.01000501.xml [publications.europa.eu]

- 16. eurlexa.com [eurlexa.com]

- 17. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 19. researchgate.net [researchgate.net]

- 20. digital.car.chula.ac.th [digital.car.chula.ac.th]

The Toxicological Profile of Robenidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493) hydrochloride, a guanidine (B92328) derivative, is a synthetic coccidiostat widely used in the poultry and rabbit industry. Its efficacy against various Eimeria species is well-documented. This technical guide provides an in-depth review of the toxicological profile of robenidine hydrochloride, consolidating data from a range of studies to inform risk assessment and guide future research. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety evaluation. This guide summarizes key findings on acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental protocols for pivotal studies are outlined, and all quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of a representative experimental workflow and a hypothesized signaling pathway for robenidine hydrochloride-induced toxicity, based on its chemical nature and observed toxicological endpoints.

Introduction

Robenidine hydrochloride (1,3-bis[(4-chlorophenyl)methylidene]amino-guanidine hydrochloride) is an anticoccidial agent effective against various species of Eimeria, protozoan parasites that cause coccidiosis in poultry and rabbits.[1][2] Its mode of action in parasites involves the inhibition of oxidative phosphorylation.[3] Given its widespread use in food-producing animals, a thorough understanding of its toxicological profile is paramount for ensuring animal and human safety. This document synthesizes the available toxicological data on robenidine hydrochloride, providing a comprehensive resource for scientific and regulatory purposes.

Toxicological Profile

The toxicological profile of robenidine hydrochloride has been evaluated in numerous studies, primarily in the context of regulatory approvals for its use as a veterinary drug. The key findings are summarized below.

Acute Toxicity

Robenidine hydrochloride is classified as harmful if swallowed.[4] The acute oral toxicity varies across species.

Sub-chronic Toxicity

Sub-chronic toxicity studies, typically conducted over a 90-day period, have been performed in rats, mice, and dogs to determine the potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

In a 90-day study in rats, no substance-related changes were observed, leading to a NOAEL of 13.5 mg/kg body weight (bw) per day.[5] Another 90-day GLP-compliant study in rats established a NOAEL of 37 mg/kg bw per day.[5] In mice, a 90-day study identified renal changes (focal nephritis) at higher doses, resulting in a NOAEL of 14 mg/kg bw per day.[5] A 90-day study in dogs showed an increase in relative liver weight at higher doses, with a recalculated NOAEL of 19 mg/kg bw per day.[5]

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the chronic toxicity and carcinogenic potential of robenidine hydrochloride.

Genotoxicity

A battery of genotoxicity tests has been conducted to evaluate the potential of robenidine hydrochloride to induce genetic mutations or chromosomal damage. The results from these assays were consistently negative.

Robenidine hydrochloride was not mutagenic in a bacterial reverse mutation assay (Ames test).[5] It was not clastogenic in cultured mammalian cells and did not induce the formation of micronuclei in the bone marrow of treated mice.[5] Based on these findings, robenidine hydrochloride is considered not to be genotoxic.[5]

Reproductive and Developmental Toxicity

The potential effects of robenidine hydrochloride on reproduction and development have been investigated in multi-generational and developmental toxicity studies.

In a two-generation study in rats, no treatment-related teratogenic effects or influences on reproduction were observed.[5] A developmental toxicity study in rabbits established a maternal and fetal NOAEL of 20 mg/kg bw per day.[5] No negative effects on mothers or their litters were seen in a reproduction study in rabbits.[5] However, one study in chicken embryos showed dose-dependent fetal death and developmental abnormalities when robenidine was administered directly into the yolk sac.[6]

Ecotoxicity

The environmental fate and effects of robenidine hydrochloride have been assessed to determine its potential risk to terrestrial and aquatic ecosystems.

Robenidine hydrochloride is highly toxic to aquatic organisms.[7] Due to its low water solubility, there were challenges in preparing test concentrations for these studies.[5] It does not pose a significant risk to the terrestrial compartment, with no adverse effects observed in earthworms and plants at high concentrations.[5] A risk for bioaccumulation cannot be excluded.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from the toxicological evaluation of robenidine hydrochloride.

Table 1: Sub-chronic Oral Toxicity Data

| Species | Study Duration | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |

| Rat | 90 days | 13.5 | No substance-related changes | [5] |

| Rat | 90 days (GLP) | 37 | No treatment-related changes | [5] |

| Mouse | 90 days | 14 | Renal changes (focal nephritis) at 28 mg/kg bw/day | [5] |

| Dog | 90 days | 19 | Increased relative liver weight at 34 mg/kg bw/day | [5] |

Table 2: Reproductive and Developmental Toxicity Data

| Species | Study Type | NOAEL (mg/kg bw/day) | Key Findings | Reference(s) |

| Rat | Two-generation | - | No treatment-related teratogenic or reproductive effects | [5] |

| Rabbit | Developmental | 20 (maternal and fetal) | No adverse effects on mothers or fetuses at the highest dose tested | [5] |

Table 3: Ecotoxicity Data

| Organism | Test Type | Endpoint | Value | Reference(s) |

| Daphnia magna | 48-h acute | EC50 | 0.037 - 0.082 mg/L | [5] |

| Algae | Acute | EC50 | > 0.082 mg/L | [7] |

| Fish | Acute | LC50 | > 0.082 mg/L | [7] |

| Earthworm | 14-day acute | LC50 | > 1000 mg/kg | [5] |

| Plants | Seedling emergence and growth | EC50 & NOEC | > 100 mg/kg | [5] |

Table 4: Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs)

| Parameter | Value | Species | Tissue | Reference(s) |

| ADI | 0.055 mg/kg bw | - | - | [5] |

| MRL | 100 µg/kg | Chicken | Other edible tissues | [8] |

| MRL | 200 µg/kg | Chicken | Skin with fat | [8] |

| MRL | 100 µg/kg | Poultry | Edible tissues other than skin and fat | [9] |

| MRL | 200 µg/kg | Poultry | Skin and fat | [9] |

| MRL | 800 µg/kg | Poultry | Liver (wet) | [3] |

| MRL | 350 µg/kg | Poultry | Kidney (wet) | [3] |

| MRL | 200 µg/kg | Poultry | Muscle (wet) | [3] |

| MRL | 1300 µg/kg | Poultry | Skin/fat (wet) | [3] |

Experimental Protocols

The toxicological studies on robenidine hydrochloride were largely conducted following standardized OECD guidelines to ensure data quality and international acceptance. Below are detailed methodologies for key experiments.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - based on OECD 408)

-

Test System: Typically, young adult rats of a standard strain are used. Both sexes are included, with at least 10 males and 10 females per group.

-

Dosing: The test substance is administered orally, usually via the diet, drinking water, or by gavage, for 90 consecutive days. At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose should not elicit any adverse effects.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analyses. Urine samples are also collected for urinalysis.

-

Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.

-

Data Analysis: Statistical analyses are performed to determine the significance of any observed differences between the treated and control groups. The NOAEL is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

-

Methodology: The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal medium lacking the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a suitable incubation period.

-

Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (spontaneous) mutation rate.

Visualizations

Experimental Workflow

Caption: Generalized workflow for a 90-day oral toxicity study (OECD 408).

Hypothesized Signaling Pathway for Robenidine Hydrochloride-Induced Toxicity

Caption: Hypothesized signaling pathway for robenidine hydrochloride-induced toxicity.

Mechanism of Action and Potential Toxicological Pathways

The primary mechanism of action of robenidine as a coccidiostat is the interference with mitochondrial energy metabolism in the parasite.[10] While the specific molecular targets in vertebrates have not been fully elucidated, the observed toxicities in the kidney and liver of laboratory animals suggest that similar mechanisms may be at play at higher concentrations.

The guanidino group in the structure of robenidine is a key feature. Guanidino compounds are known to affect cellular energy metabolism and can induce oxidative stress.[11] The hypothesized signaling pathway (see section 5.2) suggests that robenidine hydrochloride, particularly at high doses, may lead to mitochondrial dysfunction. This can result in an overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Oxidative stress is a known trigger for endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[12] Both oxidative and ER stress can converge on apoptotic signaling pathways, leading to programmed cell death. The observed renal and hepatic effects in toxicity studies could be a consequence of such cellular stress and damage in these organs. Further mechanistic studies, such as toxicogenomics and proteomics, would be valuable to confirm these hypothesized pathways and identify specific molecular initiating events.

Conclusion

Robenidine hydrochloride has a well-characterized toxicological profile, with a substantial database of studies conducted according to international guidelines. The compound is not genotoxic or carcinogenic. The primary target organs for toxicity at high doses in sub-chronic studies are the kidney in mice and the liver in dogs. Reproductive and developmental toxicity studies did not reveal significant adverse effects. The available data have been used to establish an Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) to ensure consumer safety. While the mechanism of toxicity in vertebrates is not fully understood, it is likely related to the disruption of cellular energy metabolism and the induction of oxidative stress, consistent with the known effects of its guanidino moiety. Further research into the specific signaling pathways involved would provide a more complete understanding of its toxicological properties.

References

- 1. Mass Balance Studies of Robenidine Hydrochloride in the Body of Channel Catfish (Ictalurus punctatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of Robenz® 66G (robenidine hydrochloride) for chickens for fattening and turkeys for fattening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robinin attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A role for guanidino compounds in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endoplasmic reticulum stress inhibition preserves mitochondrial function and cell survival during the early onset of isoniazid-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Cycostat (Robenidine Hydrochloride) on the Parasite Life Cycle: A Technical Guide

Abstract

Cycostat®, the brand name for the active ingredient Robenidine Hydrochloride, is a synthetic guanidine (B92328) derivative widely utilized as a chemical anticoccidial in the veterinary field, particularly for poultry and rabbits.[1][2][3][4] Its efficacy stems from a distinct mode of action that targets the parasite's energy metabolism, leading to both growth inhibition and death. This technical guide provides an in-depth analysis of this compound's effects on the parasite life cycle, with a primary focus on Eimeria species. It consolidates quantitative data, details common experimental protocols for efficacy evaluation, and visualizes key mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Robenidine's antiparasitic properties.

Mechanism of Action

Robenidine Hydrochloride's primary mechanism of action is the disruption of the parasite's energy metabolism, specifically targeting mitochondrial function.[5][6] This interference leads to a cascade of events culminating in parasite death. The compound exhibits a dual activity profile, acting as both a coccidiostat and a coccidiocide depending on the duration of exposure.[5][7]

1.1 Inhibition of Mitochondrial Respiration

The core activity of Robenidine is believed to be the inhibition of oxidative phosphorylation within the parasite's mitochondria.[6][8] This disruption curtails the production of adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular processes, ultimately leading to metabolic failure and parasite death.[4][5] While this is the widely accepted mechanism, some research from the 1970s suggested that the observable effects on mitochondria might be a secondary consequence of a loss of cellular integrity after prolonged exposure, indicating a primary target could be the cell membrane.[9]

1.2 Coccidiostatic vs. Coccidiocidal Effects

Robenidine's effect is multifaceted:

-

Coccidiostatic Action: In the short term, it arrests the growth and development of the parasite, particularly during the early stages of its intracellular life cycle.[7]

-

Coccidiocidal Action: With longer-term administration, it is lethal to the parasite, actively killing it during its development.[7]

This dual capability makes it highly effective in controlling coccidiosis outbreaks and reducing environmental oocyst contamination.[10]

Caption: Proposed mechanism of action for Robenidine Hydrochloride.

Impact on the Eimeria Life Cycle

Robenidine is highly effective against parasites of the genus Eimeria, which have a complex, multi-stage life cycle within the host's intestinal cells. Its efficacy is concentrated on the early asexual reproductive stages (schizogony), which are responsible for the rapid multiplication of the parasite and the associated intestinal damage.

The primary points of intervention are:

-

First-Generation Schizonts: Robenidine's main action is coccidiostatic against the developing first-generation schizonts, preventing them from maturing and producing merozoites.[5][11] This is the most critical control point, as it halts the massive amplification of the parasite population early in the infection.

-

Second-Generation Schizonts and Merozoites: The compound also exerts a coccidiocidal effect on the subsequent second-generation schizonts and the invasive merozoites, further disrupting the parasite's reproductive cycle.[5]

By targeting both the first and second stages of schizogony, Robenidine effectively breaks the parasite's life cycle, preventing the development of later sexual stages and the shedding of new oocysts into the environment.[5]

Caption: Robenidine's primary inhibition points in the Eimeria life cycle.

Quantitative Efficacy Data

The effectiveness of Robenidine has been quantified in numerous in vivo and in vitro studies against a range of parasites. The following tables summarize key findings.

Table 1: In Vivo Efficacy of Robenidine Against Eimeria spp. in Rabbits Data summarized from an experimental challenge study where breeding does were inoculated with common Eimeria species.[12]

| Treatment Group (Dosage) | Pathogenic Species | Oocyst Excretion Reduction (%) |

| I-50 (50 mg/kg feed) | E. flavescens & E. intestinalis | 100% |

| I-50 (50 mg/kg feed) | E. magna | >90% |

| I-66 (66 mg/kg feed) | E. flavescens & E. intestinalis | 100% |

| I-66 (66 mg/kg feed) | E. magna | 100% |

| Overall (both dosages) | All species | >90% |

Table 2: In Vitro Activity of Robenidine and its Analogues Against Various Parasites

| Parasite | Compound | Metric | Value | Reference |

| Giardia duodenalis | Robenidine | IC₅₀ (5h exposure) | As low as 0.2 µM | [9] |

| Plasmodium falciparum (D6 strain) | Robenidine | IC₅₀ (72h growth) | 324 nM | [13] |

| Schistosoma mansoni (NTS¹) | Robenidine Derivatives | EC₅₀ | 1.12 - 4.63 µM | [14][15] |

| Schistosoma mansoni (Adult) | Robenidine Derivatives | EC₅₀ | 2.78 - 9.47 µM | [14][15] |

| ¹NTS: Newly Transformed Schistosomula |

Experimental Protocols

Evaluating the efficacy of an anticoccidial agent like Robenidine requires standardized and reproducible experimental designs. Below are outlines of common methodologies.

4.1 Protocol: In Vivo Anticoccidial Challenge Study (Poultry/Rabbit Model)

This protocol is designed to assess the ability of a test compound to prevent or control coccidiosis under controlled infection conditions.

-

Animal Acclimatization: Source coccidia-free birds or rabbits of a specific age and strain. House them in a controlled environment with non-medicated feed and water for an acclimatization period (e.g., 7 days).

-

Group Allocation: Randomly assign animals to experimental groups (minimum of 4):

-

Group A: Non-Infected, Non-Treated Control (NINT)

-

Group B: Infected, Non-Treated Control (INT)

-

Group C: Infected, Robenidine-Treated (IR)

-

Group D: Infected, Positive Control-Treated (e.g., Diclazuril) (ID)

-

-

Dietary Administration: Provide medicated feed to the treated groups (C and D) starting 24-48 hours prior to infection and continuing throughout the study period.

-

Parasite Inoculation: Prepare a standardized inoculum of viable, sporulated oocysts of known Eimeria species (e.g., a mixture of E. media and E. magna for rabbits).[16][17] Administer a precise dose to each animal in the infected groups (B, C, D) via oral gavage.

-

Data Collection (7-10 days post-infection):

-

Performance: Record body weight and feed consumption daily or at set intervals to calculate weight gain and feed conversion ratio (FCR).

-

Clinical Signs: Monitor for signs of coccidiosis (e.g., diarrhea, dehydration, mortality).

-

Oocyst Shedding: Collect fecal samples at peak shedding times (days 5-9 post-infection) to determine Oocysts Per Gram (OPG) using a McMaster chamber.

-

Lesion Scoring: At the end of the study, euthanize a subset of animals from each group and perform necropsies to score intestinal lesions characteristic of coccidiosis.

-

-

Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA) to determine significant differences between groups in weight gain, FCR, OPG, and lesion scores.

References

- 1. Robenidine | C15H13Cl2N5 | CID 9570438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Robenidine - Wikipedia [en.wikipedia.org]

- 3. elsitioavicola.com [elsitioavicola.com]

- 4. Mass Balance Studies of Robenidine Hydrochloride in the Body of Channel Catfish (Ictalurus punctatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robenidine HCl; this compound; Chimcoccide | 25875-50-7 | Benchchem [benchchem.com]

- 6. Coccidiosis in Poultry - SR Publications [srpublication.com]

- 7. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. DSpace [digital.library.adelaide.edu.au]

- 10. elsitioporcino.com [elsitioporcino.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Robenidine derivatives as potential antischistosomal drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Cycostat™ (Robenidine Hydrochloride): Application Notes and Protocols for Use in Broilers and Turkeys

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosage, experimental protocols for efficacy evaluation, and the mechanism of action of Cycostat™ (active ingredient: robenidine (B1679493) hydrochloride), a synthetic chemical coccidiostat used for the prevention of coccidiosis in broiler chickens and turkeys.

Standard Dosage and Administration

This compound™ is administered as a feed additive. The recommended dosage varies slightly depending on the region and regulatory agency, but generally falls within a well-defined range.

Table 1: Standard Dosage of this compound™ (Robenidine Hydrochloride) in Broilers and Turkeys

| Species | Recommended Dosage (Robenidine HCl in complete feed) | Typical Premix Inclusion Rate (6.6% Robenidine HCl) | Withdrawal Period (Meat) |

| Broiler Chickens | 30 - 36 mg/kg (ppm)[1] | 500 g per tonne of feed[2][3] | 5 days[1][2][4] |

| Turkeys | 30 - 36 mg/kg (ppm)[1] | 300 - 360 g per 1 ton of feed[5] | 5 days[1] |

Note: Some sources indicate a dosage range of 33-66 ppm for chickens[6]. In Canada, the withdrawal period for both broilers and turkeys is 6 days[7]. It is crucial to adhere to the specific withdrawal times to prevent drug residues in edible tissues[1][4]. The use of this compound™ is prohibited in birds producing eggs for human consumption[2][4]. For turkeys, it is advised not to feed to birds over 8 weeks of age[6].

Mechanism of Action

Robenidine hydrochloride is a broad-spectrum coccidiostat that is effective against various species of Eimeria. Its mechanism of action involves the disruption of the parasite's energy metabolism. It is understood to interfere with mitochondrial function, thereby inhibiting the production of adenosine (B11128) triphosphate (ATP), which is vital for the parasite's survival and replication[6].

The action of robenidine is biphasic, exhibiting both coccidiostatic and coccidiocidal properties at different stages of the parasite's life cycle. It primarily acts as a coccidiostat by arresting the development of first-generation schizonts. Additionally, it has a coccidiocidal effect on second-generation schizonts and merozoites.

Caption: Mechanism of action of Robenidine Hydrochloride against Eimeria.

Experimental Protocols for Efficacy Evaluation

The following is a generalized protocol for conducting an in vivo study to evaluate the efficacy of this compound™ against coccidiosis in broiler chickens. This protocol is a synthesis of common practices in anticoccidial research.

Objective

To determine the efficacy of a specified dosage of this compound™ in preventing coccidiosis-induced morbidity and mortality, and in maintaining performance in broiler chickens experimentally challenged with pathogenic Eimeria species.

Experimental Design

-

Animals: Day-old broiler chicks of a standard commercial strain (e.g., Cobb 500, Ross 308).

-

Housing: Birds are housed in pens with fresh litter, under controlled environmental conditions.

-

Treatments:

-

T1: Uninfected, unmedicated control.

-

T2: Infected, unmedicated control.

-

T3: Infected, medicated with this compound™ at the recommended dose.

-

-

Replicates: A sufficient number of replicate pens per treatment group to ensure statistical power.

Procedure

-

Acclimation (Day 0-13): Chicks are raised on a standard, non-medicated starter feed.

-

Treatment Administration (Day 14 onwards): The respective dietary treatments are provided to the birds.

-

Experimental Infection (Day 16): Birds in the infected groups (T2 and T3) are individually challenged via oral gavage with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella). The inoculum dose should be sufficient to cause clinical signs of coccidiosis in the infected, unmedicated group.

-

Data Collection (Day 14-22):

-

Performance Parameters: Body weight gain and feed intake are recorded to calculate the feed conversion ratio (FCR).

-

Mortality: Recorded daily, and necropsies performed to determine the cause of death.

-

Lesion Scoring: On day 6 or 7 post-infection, a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

-

Oocyst Counts: Fecal samples are collected from each pen for several days post-infection to determine oocyst shedding (oocysts per gram of feces).

-

Efficacy Assessment

The efficacy of this compound™ is evaluated based on:

-

Prevention of mortality.

-

Reduction in lesion scores compared to the infected, unmedicated control group.

-

Improvement in body weight gain and FCR compared to the infected, unmedicated control group.

-

Reduction in oocyst shedding.

Caption: Experimental workflow for evaluating anticoccidial efficacy.

Safety and Precautions

-

Withdrawal Period: A mandatory withdrawal period of 5 days before slaughter must be observed for poultry[1][2][4].

-

Handling: Standard safety precautions should be taken when handling the premix to avoid inhalation and contact with skin and eyes.

-

Feed Manufacturing: Care should be taken to ensure proper mixing of the premix into the final feed to achieve the correct concentration. Avoid use in feeds containing bentonite.

Targeted Eimeria Species

This compound™ has a broad spectrum of activity against the most economically important Eimeria species in poultry.

Table 2: Eimeria Species Controlled by this compound™ in Broilers and Turkeys

| Host | Eimeria Species |

| Broiler Chickens | E. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, E. tenella[4][6] |

| Turkeys | E. adenoeides, E. gallopanovis, E. meleagrimitis[6] |

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Always consult the product label and local regulations for complete instructions and warnings before use.

References

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of coccidial challenge and vaccination on the performance, veterinary postmortem scores, and blood biochemistry of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robenidine HCl; this compound; Chimcoccide | 25875-50-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Experimental Coccidiosis for Cycostat® (Robenidine) Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing experimental coccidiosis in broiler chickens to evaluate the efficacy of the anticoccidial agent Cycostat® (robenidine). The methodologies outlined are based on established scientific literature and are intended to ensure reproducible and reliable results in a research setting.

Introduction to Experimental Coccidiosis and this compound®

Coccidiosis is a significant parasitic disease in the poultry industry, caused by protozoa of the genus Eimeria. Experimental induction of coccidiosis is a critical step in the development and evaluation of anticoccidial drugs. This is achieved by challenging susceptible birds with a known dose of viable, sporulated Eimeria oocysts. The subsequent evaluation of pathological and performance parameters allows for a quantitative assessment of a drug's efficacy.

This compound®, with the active ingredient robenidine (B1679493) hydrochloride, is a synthetic anticoccidial agent. It acts as a coccidiostat by arresting the development of the first-generation schizonts of Eimeria species, thereby interrupting the parasite's life cycle.[1] Its mechanism of action is believed to involve the inhibition of mitochondrial oxidative phosphorylation.[2]

Experimental Protocol: Induction of Coccidiosis

This protocol details the steps for inducing a mixed Eimeria species infection in broiler chickens.

2.1. Animal Model

-

Species: Broiler chickens (Gallus gallus domesticus)

-

Age: Day-old to 14 days of age are commonly used.[3][4] It is crucial that the chicks are coccidia-free at the start of the experiment.

-

Source: Obtain chicks from a reputable commercial hatchery.

-

Housing: House birds in clean, disinfected wire-floored cages to prevent extraneous infection from litter. Maintain appropriate temperature, humidity, and lighting conditions for the age of the birds.[5]

-

Feed and Water: Provide a standard, unmedicated broiler starter feed and fresh water ad libitum. Ensure the feed is free of any anticoccidial agents.[5]

2.2. Parasite Strain and Oocyst Preparation

-

Species: A mixed culture of common pathogenic Eimeria species is recommended to simulate a natural infection. A typical mixture includes Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[6][7]

-

Oocyst Sporulation:

-

Collect fresh feces from infected donor birds.

-

Homogenize the feces in a 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution.[4]

-

Place the suspension in a shallow tray to a depth of about 1 cm.

-

Incubate at 27-29°C for 48-72 hours with aeration (e.g., using an aquarium pump) to facilitate sporulation.[8]

-

Monitor sporulation microscopically.

-

-

Oocyst Cleaning and Quantification:

-

After sporulation, wash the oocysts by repeated centrifugation and resuspension in tap water to remove the potassium dichromate.

-

Perform a salt flotation to separate oocysts from fecal debris.

-

Quantify the number of sporulated oocysts per milliliter (oocysts/mL) using a McMaster counting chamber.[3][4]

-

Dilute the oocyst suspension with water to achieve the desired challenge dose in a 1 mL volume.

-

2.3. Experimental Design and Infection Procedure A typical experimental design includes the following groups:

-

Group A: Uninfected, Untreated Control (UUC) - Administered a sham dose of 1 mL of water.

-

Group B: Infected, Untreated Control (IUC) - Administered the oocyst challenge.

-

Group C: Infected, this compound® Treated (e.g., 33 ppm) - Administered the oocyst challenge and fed a diet containing this compound®.[1]

-

Group D: Infected, this compound® Treated (e.g., 66 ppm) - Administered the oocyst challenge and fed a diet containing this compound®.[9]

Infection Procedure:

-

At the appropriate age (e.g., 14 days), individually weigh and randomly assign birds to the experimental groups.[4]

-

Administer the 1 mL oocyst suspension (or sham) directly into the crop of each bird using an oral gavage needle.[6][10]

-

Provide the respective experimental diets to the treatment groups starting 24-48 hours before the challenge and continuing throughout the evaluation period.

Data Collection and Evaluation Parameters

3.1. Performance Parameters

-

Body Weight Gain (BWG): Weigh birds individually at the time of challenge and at the termination of the experiment (typically 6-7 days post-infection).

-

Feed Conversion Ratio (FCR): Measure feed intake per pen for the duration of the experiment and calculate the FCR (Total Feed Intake / Total Weight Gain).

3.2. Parasitological Parameters

-

Lesion Scoring:

-

At 6-7 days post-infection, euthanize a subset of birds from each group.

-

Examine the duodenum and upper intestine for E. acervulina lesions, the mid-intestine for E. maxima lesions, and the ceca for E. tenella lesions.[11]

-

Score the lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions) according to the Johnson and Reid scoring system.[12][13][14]

-

-

Oocyst Shedding (Oocysts Per Gram - OPG):

-

Collect fecal samples from each pen for several days during the peak shedding period (typically 5-9 days post-infection).

-

Determine the OPG of feces using a standardized counting method like the McMaster technique.[3]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound® on Performance Parameters in Broilers Challenged with Eimeria spp.

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Feed Intake (g) | FCR |

| Uninfected, Untreated | |||||

| Infected, Untreated | |||||

| Infected + this compound® (33 ppm) | |||||

| Infected + this compound® (66 ppm) |

Table 2: Effect of this compound® on Lesion Scores and Oocyst Shedding